molecular formula C22H29P B14133166 [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane

[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane

Cat. No.: B14133166
M. Wt: 324.4 g/mol
InChI Key: BEYDOEXXFGNVRZ-STZQEDGTSA-N
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Description

[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is an organophosphorus compound characterized by a cyclohexyl ring substituted with a methyl group and an isopropyl group, along with a diphenylphosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane typically involves the reaction of a suitable cyclohexyl precursor with diphenylphosphane. One common method includes the use of a Grignard reagent derived from the cyclohexyl precursor, which is then reacted with diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane can undergo various chemical reactions, including:

    Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphane group can be replaced by other nucleophiles.

    Coordination: The phosphane group can coordinate with transition metals, forming complexes that are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Coordination: Transition metal salts like palladium or platinum are often used in coordination reactions.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted cyclohexyl derivatives.

    Coordination: Metal-phosphane complexes.

Scientific Research Applications

Chemistry

In chemistry, [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable complexes with metals, which can be used in various catalytic processes, including hydrogenation and cross-coupling reactions.

Biology and Medicine

While specific biological applications of this compound are less common, its derivatives may be explored for potential pharmaceutical uses, particularly in drug design and development where organophosphorus compounds play a role.

Industry

In industry, this compound can be used in the synthesis of fine chemicals and as an intermediate in the production of other organophosphorus compounds. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane primarily involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets are typically the metal centers in the catalytic complexes, and the pathways involved include coordination and electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2R,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexanol]
  • [(1R,2R,3S,5R)-(-)-2,3-Pinanediol]
  • [(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl acetate]

Uniqueness

[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is unique due to its specific combination of a cyclohexyl ring with a diphenylphosphane moiety. This structure provides distinct steric and electronic properties, making it particularly effective as a ligand in catalysis compared to other similar compounds.

Properties

Molecular Formula

C22H29P

Molecular Weight

324.4 g/mol

IUPAC Name

[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane

InChI

InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21-,22-/m1/s1

InChI Key

BEYDOEXXFGNVRZ-STZQEDGTSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C

Canonical SMILES

CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

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